molecular formula C14H11N5O2 B151706 Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate CAS No. 131203-85-5

Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate

Cat. No. B151706
CAS RN: 131203-85-5
M. Wt: 281.27 g/mol
InChI Key: YSBCTJITGUKJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate, also known as MTTC, is a synthetic compound used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. MTTC has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research.

Mechanism of Action

Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by other signaling molecules. This results in the inhibition of downstream signaling pathways that regulate cellular processes. This compound has been shown to be a potent inhibitor of PKC, with high selectivity for the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the biochemical and physiological processes of cells. It has been demonstrated to induce apoptosis in cancer cells and inhibit cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of the enzyme in various cellular processes. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research. However, the synthesis method for this compound is complex, and the compound is expensive, which limits its widespread use in scientific research.

Future Directions

There are several future directions for the use of Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate in scientific research. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the investigation of the effects of PKC inhibitors on other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of this compound in combination with other drugs to enhance its efficacy is an area of ongoing research.

Synthesis Methods

Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires specialized knowledge and equipment. The process involves the use of hazardous chemicals and requires strict safety protocols to be followed.

Scientific Research Applications

Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate is commonly used in scientific research to study the role of PKC in various cellular processes. It has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research. This compound is used to investigate the signaling pathways that regulate cell growth, differentiation, and apoptosis. It is also used to study the effects of PKC inhibitors on cancer cells and other diseases.

properties

CAS RN

131203-85-5

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate

InChI

InChI=1S/C14H11N5O2/c1-21-14(20)19-13-17-9-3-2-8-11(12(9)18-13)7-4-5-15-6-10(7)16-8/h2-6,16H,1H3,(H2,17,18,19,20)

InChI Key

YSBCTJITGUKJHC-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4

synonyms

Carbamic acid, (1,6-dihydropyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazol-2-yl)-, methyl ester (9CI)

Origin of Product

United States

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